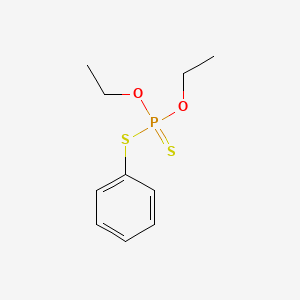

Ethyl phenyl phosphorodithiote

Description

Structure

3D Structure

Properties

CAS No. |

947-34-2 |

|---|---|

Molecular Formula |

C10H15O2PS2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

diethoxy-phenylsulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H15O2PS2/c1-3-11-13(14,12-4-2)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

GGMCHITWDXVDCS-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(OCC)SC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis and Derivatization of Ethyl Phenyl Phosphorodithioate (B1214789) and its Analogues

The direct construction of the phosphorodithioate moiety is centered on the formation of stable phosphorus-sulfur (P-S) bonds and the introduction of the desired ethyl and phenyl groups.

The creation of the P-S bond is the cornerstone of phosphorodithioate synthesis. Modern methods often seek to avoid toxic and moisture-sensitive reagents like P-Cl precursors. ucc.ie A prevalent strategy involves the reaction of H-phosphonates, H-phosphinates, or secondary phosphine oxides with a sulfur source. organic-chemistry.orgnih.gov

One effective approach is the coupling of dialkyl phosphites with thiols or disulfides. nih.gov A catalyst-free method utilizes dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant to react thiols with H-dialkyl phosphites. This reaction proceeds through the formation of a disulfide intermediate, which then undergoes nucleophilic substitution by the dialkyl phosphite to yield the phosphorothioate (B77711). organic-chemistry.org Another strategy employs elemental sulfur in the presence of a base to generate P(V)-thiolate anions from P(V)-H compounds, which are then readily alkylated. researchgate.net

To circumvent the use of malodorous thiols, shelf-stable sulfur sources can be employed. For instance, 3,3'-dithiobis(propionitrile) in conjunction with cesium carbonate provides a robust method for preparing a diverse range of sulfur-containing organophosphorus compounds. ucc.ie These modern approaches are part of a broader effort to develop more efficient and environmentally benign protocols for P-S bond formation. ucc.ieresearchgate.net

The dithiaphospholane method is a notable strategy, particularly in the synthesis of oligo(deoxyribonucleoside phosphorodithioates), which are analogues of naturally occurring DNA. researchgate.netglenresearch.com This approach offers a stereospecific route to creating phosphorodithioate linkages. researchgate.net

The process typically involves the use of a 2-thio-1,3,2-oxathiaphospholane derivative of a nucleoside. This synthon can be activated by a catalyst, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to react with the hydroxyl group of another nucleoside bound to a solid support. This reaction is highly stereospecific, allowing for the preparation of oligonucleotides with a predetermined chirality at each phosphorus center. researchgate.net

An alternative route within this family of methods involves the sulfhydrolysis of a deoxydinucleoside phosphoramidite (B1245037) with hydrogen sulfide (H₂S) to generate an H-phosphonothioate intermediate. Subsequent oxidation with elemental sulfur yields the desired deoxydinucleoside phosphorodithioate. researchgate.net These techniques are instrumental in producing modified oligonucleotides for therapeutic applications. glenresearch.comresearchgate.net

Modern synthetic methods for phosphorodithioates exhibit a high degree of functional group tolerance, allowing for their application to complex molecules. Research has demonstrated that the electronic properties of substituents on the aryl rings have minimal impact on the reaction efficiency. nih.gov Both electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -F, -Cl, -Br) on the aromatic rings of substrates are well-tolerated, proceeding smoothly to give products in excellent yields. nih.gov

This compatibility extends to reactive moieties, such as the pivaloxymethyl group, which is an important component of prodrugs. ucc.ie The ability to incorporate such functional groups without them interfering in the P-S bond formation is a significant advantage. In the complex context of oligonucleotide synthesis, phosphorodithioate modifications are generally well-tolerated, particularly when placed in the flanking regions of antisense gapmers. glenresearch.com

The table below illustrates the functional group tolerability in the synthesis of S-Phenyl diarylphosphinothioates, a related class of organophosphorus compounds, demonstrating the compatibility of various substituents.

| Reactant (Diarylphosphine Oxide) | Substituent | Product | Yield (%) |

| bis(4-methoxyphenyl)phosphine oxide | 4-MeO | S-Phenyl bis(4-methoxyphenyl)phosphinothioate | 92% |

| bis(4-fluorophenyl)phosphine oxide | 4-F | S-Phenyl bis(4-fluorophenyl)phosphinothioate | 91% |

| bis(4-chlorophenyl)phosphine oxide | 4-Cl | S-Phenyl bis(4-chlorophenyl)phosphinothioate | 95% |

| bis(4-(trifluoromethyl)phenyl)phosphine oxide | 4-CF₃ | S-Phenyl bis(4-(trifluoromethyl)phenyl)phosphinothioate | 99% |

| bis(3,5-dimethylphenyl)phosphine oxide | 3,5-di-Me | S-Phenyl bis(3,5-dimethylphenyl)phosphinothioate | 99% |

| (4-bromophenyl)(phenyl)phosphine oxide | 4-Br | S-(4-chlorophenyl) (4-bromophenyl)(phenyl)phosphinothioate | 98% |

This data is adapted from a study on a solvent-free synthesis method, showcasing excellent yields across a range of electronically diverse functional groups. nih.gov

Catalytic and Non-Catalytic Approaches to Phosphorodithioate Synthesis

Both catalytic and non-catalytic methods play a significant role in the synthesis of phosphorodithioates. Catalytic systems, often involving transition metals, can facilitate reactions under milder conditions, while non-catalytic methods, including electrochemical synthesis, offer alternative green and efficient pathways.

Transition metal catalysis provides powerful tools for the formation of P-S bonds. Copper and palladium are among the most effective metals for these transformations. organic-chemistry.org Copper-catalyzed multicomponent reactions have been developed as a green method for synthesizing S-aryl phosphorothioates. These reactions can involve diaryliodonium or arenediazonium salts as the aryl source, elemental sulfur, and H-P(O) compounds, proceeding at room temperature to give high yields. acs.org

Palladium-catalyzed dehydrogenative phosphorylation is another key strategy, where thiols are coupled directly with H-phosphonates and related compounds. organic-chemistry.org While many methods focus on constructing the P-S bond, metal-free S-arylation techniques have also emerged. These reactions use diaryliodonium salts to directly arylate the sulfur atom of phosphorothioate diesters, proceeding with full retention of configuration at a stereogenic phosphorus atom. acs.orgnih.gov

The table below summarizes representative conditions for metal-catalyzed P-S bond formation.

| Catalyst | Reactants | Base/Solvent | Product Type |

| Copper(I) iodide (CuI) | Thiols, H-phosphonates | Triethylamine (B128534) | Thiophosphates |

| Palladium catalyst | Thiols, H-phosphonates | Not specified | Phosphorothioates |

| Copper catalyst | Diaryliodonium salts, Sulfur, R₂P(O)H | Not specified | S-aryl phosphorothioates |

This table compiles data from various reported metal-catalyzed synthesis methods. organic-chemistry.orgacs.org

Electrochemical synthesis is a burgeoning field that offers a green, precise, and often low-cost alternative to traditional chemical methods. semanticscholar.orgbeilstein-journals.org This approach uses electrical energy to drive chemical reactions, minimizing the need for stoichiometric oxidants or reductants. oup.com For organophosphorus compounds, electrosynthesis can facilitate the formation of phosphorus-carbon and phosphorus-heteroatom bonds. semanticscholar.org

The mechanism often involves the anodic oxidation of phosphorus compounds, such as tertiary phosphines or phosphites, to form intermediate radical cations. tandfonline.com These electrophilic radical cations can then react with suitable substrates to form new bonds. For P-S bond formation, a direct cross-coupling of dialkyl phosphites with disulfides can be achieved through an electrolytic procedure promoted by sodium bromide. nih.gov

The choice of electrode material is critical to the success of the electrosynthesis. Platinum is a popular and valuable cathode material, while carbon-based electrodes like graphite and glassy carbon are frequently used as anodes. beilstein-journals.org Nickel electrodes may be used as sacrificial anodes. beilstein-journals.org Recent advances include tandem electro-thermal pathways that start with the electrooxidation of white phosphorus (P₄) to generate a stable phosphorus transfer reagent, which is then converted into various high-value organophosphorus compounds. oup.com This approach is scalable and compatible with fluctuating green electricity sources. oup.com

| Electrode System (Anode/Cathode) | Reactants | Key Features | Product Type |

| Platinum / Platinum | Tertiary phosphines, Aromatic compounds | Anodic oxidation to form radical cations | Arylphosphonium salts |

| Carbon / Platinum | 2-isocyanobiaryls, Diphenylphosphine oxides | Mn catalytic system | Phenanthridine-based diarylphosphine oxides |

| Not specified | Dialkyl phosphites, Disulfides | Sodium bromide promoted | Phosphorothioates |

| Not specified | White phosphorus (P₄), Hexafluoroisopropanol (HFIP) | Adduct-catalyzed tandem electro-thermal synthesis | Trivalent organophosphorus compounds |

This table summarizes various electrochemical approaches to synthesizing organophosphorus compounds. nih.govoup.comtandfonline.com

Photochemical Reactions and Halogen-Bonding Assisted Transformations

Photochemical methods offer a powerful, metal-free approach to constructing phosphorus-sulfur bonds. These reactions often proceed under mild conditions, such as at room temperature and under ambient air, providing an energy-efficient and environmentally benign alternative to traditional synthesis routes that may require expensive metal catalysts or wasteful intermediates. chemistryviews.org

A notable photochemical route involves the coupling of alkyl phosphites or phosphonothioates with organic disulfides. This process is typically mediated by a base, such as triethylamine, and initiated by irradiation with blue LEDs. chemistryviews.org The reaction demonstrates broad functional group tolerance on both the phosphorus and disulfide components, achieving good to excellent yields. chemistryviews.org This methodology has proven practical for the direct synthesis of agrochemicals, highlighting its potential for larger-scale applications. chemistryviews.org

Halogen bonding, a specific type of non-covalent interaction, has emerged as a valuable tool in organocatalysis and synthesis. mdpi.comresearchgate.net This interaction involves an electron-deficient region on a halogen atom (the σ-hole) and a Lewis basic site, such as the sulfur atom in a phosphorothioate salt. mdpi.comuniovi.es The formation of a halogen-bond complex can activate substrates for subsequent reactions. mdpi.comresearchgate.net

Recent studies have demonstrated photochemical reactions assisted by halogen bonding for the synthesis of S-alkenylated phosphorothioates and phosphorodithioates. uniovi.esnih.gov In this process, a halogen-bonding complex forms between a phosphorothioate or phosphorodithioate salt and an alkenyl or dienyl bromide. uniovi.esnih.gov Photoexcitation of this complex leads to its fragmentation and the generation of radical species, which then recombine to form the desired product. uniovi.es This strategy is notable for its wide substrate scope and tolerance of various functional groups. nih.gov

Table 1: Selected Examples of Photochemical S-Alkenylation via Halogen-Bonding Activation General Conditions: Alkenyl bromide (0.3 mmol) and phosphorodithioate salt (0.15 mmol) in DMSO, irradiated with a 390 nm lamp for 2 hours. nih.gov

| Alkenyl Bromide Moiety | Phosphorodithioate Salt | Product | Yield (%) |

|---|---|---|---|

| Phenyl | O,O-diethyl phosphorodithioate | S-styryl-O,O-diethyl phosphorodithioate | 85 |

| 4-Methoxyphenyl | O,O-diethyl phosphorodithioate | S-(4-methoxystyryl)-O,O-diethyl phosphorodithioate | 82 |

| 4-(Trifluoromethyl)phenyl | O,O-diethyl phosphorodithioate | S-(4-(trifluoromethyl)styryl)-O,O-diethyl phosphorodithioate | 78 |

| 2-Naphthyl | O,O-diethyl phosphorodithioate | S-(2-vinylnaphthalen)-O,O-diethyl phosphorodithioate | 75 |

| Vanillin-derived | O,O-diisopropyl phosphorodithioate | Product 3ao | 65 |

Stereoselective Synthesis and Control of Phosphorodithioate Chirality

The phosphorus atom in ethyl phenyl phosphorodithioate is a stereogenic center, meaning the compound can exist as a pair of enantiomers. The substitution of a nonbridging oxygen atom with sulfur in organophosphates introduces this P-chirality. umich.edunih.gov Standard chemical syntheses often result in a racemic mixture of these stereoisomers. umich.edu However, the biological and chemical properties of these enantiomers can differ significantly, making the stereocontrolled synthesis of a single, desired stereoisomer a critical objective in modern organophosphorus chemistry. nih.govacs.org

Achieving stereocontrol in the synthesis of phosphorodithioates and related phosphorothioates relies on several key strategies:

Chiral Auxiliaries: One approach involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the reacting system to guide the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of P-chiral compounds, novel tricyclic P(III) chiral auxiliaries have been developed and applied successfully in the solid-supported synthesis of stereopure phosphorothioate-containing oligonucleotides. nih.gov

Chiral Building Blocks: A more direct method utilizes diastereomerically pure monomeric building blocks. This strategy has been extensively developed for phosphorothioates and is applicable to phosphorodithioates. umich.eduacs.org For example, the oxathiaphospholane approach, developed by Stec and colleagues, uses P-diastereomerically pure nucleoside monomers bearing a 2-thio-1,3,2-oxathiaphospholane group for the stereocontrolled synthesis of oligonucleoside phosphorothioates. umich.edu A similar strategy can be envisioned using dithiaphospholane precursors for phosphorodithioate synthesis. rsc.org

P(V)-Based Reagents: A fundamentally different approach utilizes P(V)-based reagents for diastereoselective phosphorus-sulfur bond formation. This method avoids the traditional P(III)-based chemistry and provides a programmable and traceless route to stereocontrolled synthesis of various P-chiral nucleotide structures, including those with phosphorodithioate linkages. nih.govacs.org

The development of these stereoselective methods provides access to enantiomerically pure S-aryl phosphorothioates and, by extension, phosphorodithioates, which is challenging to achieve through traditional methods that often involve radical mechanisms or lack stereocontrol. acs.org

Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms by which synthetic transformations occur is fundamental to optimizing reaction conditions and designing new, more efficient routes. The synthesis of ethyl phenyl phosphorodithioate can proceed through various pathways, including radical, ionic, and nucleophilic substitution mechanisms, each involving distinct reactive intermediates.

Elucidation of Radical-Mediated Reaction Mechanisms

Radical-mediated pathways are particularly relevant in photochemical syntheses. For instance, the metal-free photochemical coupling of phosphites and disulfides is understood to proceed via a light- and base-mediated radical mechanism. chemistryviews.org Experimental evidence, such as the quenching of the reaction in the presence of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), strongly supports the involvement of radical intermediates. chemistryviews.org

In halogen-bonding assisted photochemical reactions, the proposed mechanism begins with the formation of a halogen-bond complex between the reactants. uniovi.es Photoexcitation of this complex induces its fragmentation, generating two distinct radical species. uniovi.es For the synthesis of S-alkenylated phosphorodithioates, this involves the creation of a sulfur-centered radical and an alkenyl radical. uniovi.es These radicals then recombine to form the final cross-coupling product. uniovi.es However, it is important to note that not all reactions involving these classes of compounds proceed via radical pathways; some S-arylation reactions, for example, have been shown to be unaffected by radical inhibitors, suggesting an alternative mechanism is at play. nih.gov

Investigation of Ionic Processes and Nucleophilic Substitution

Nucleophilic substitution is a cornerstone of organophosphorus chemistry and a common pathway for forming P-S bonds. wikipedia.orgresearchgate.net In these reactions, an electron-rich nucleophile attacks an electron-deficient electrophilic center, displacing a leaving group. wikipedia.orglibretexts.org The sulfur atom in phosphorothioates and phosphorodithioates is an excellent nucleophile, and its alkylation is a viable synthetic method. researchgate.netnih.gov

Nucleophilic substitution at a phosphorus center can occur through several mechanisms: researchgate.net

Sₙ2-type Mechanism: This is a concerted, single-step process where the nucleophile attacks as the leaving group departs. libretexts.orgorganic-chemistry.org For P(III) compounds, this bimolecular substitution can proceed with either inversion or retention of configuration at the phosphorus atom. researchgate.net

Addition-Elimination Mechanism: More common for P(V) compounds, this is a two-step associative process. The nucleophile first adds to the phosphorus center, forming a transient, high-energy pentacoordinate intermediate (a phosphorane). researchgate.netyoutube.comresearchgate.net This intermediate then eliminates the leaving group to yield the final product. researchgate.net

A practical example involves the catalyst-free reaction of thiols with dialkyl phosphites in the presence of an oxidant like DMSO. dntb.gov.ua Mechanistic studies indicate that the thiol is first oxidized to a disulfide intermediate. This disulfide is then attacked by the nucleophilic dialkyl phosphite, resulting in a nucleophilic substitution that forms the P-S bond of the phosphorothioate product. dntb.gov.uaresearchgate.net

Characterization of Reactive Intermediates

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction but are consumed in subsequent steps. Their detection and characterization are crucial for confirming a proposed reaction mechanism. In the synthesis of ethyl phenyl phosphorodithioate and related compounds, several types of intermediates have been identified or inferred.

Radical Intermediates: As discussed, thiyl radicals (sulfur-centered radicals) are key intermediates in photochemical and some oxidative coupling reactions. uniovi.esresearchgate.net Their existence is often confirmed indirectly through radical trapping experiments. chemistryviews.org

Disulfide Intermediates: In certain oxidative P-S coupling reactions, disulfides are formed in situ from the starting thiols. These disulfides then act as the electrophilic sulfur source, undergoing nucleophilic attack by the phosphorus reagent. dntb.gov.uaresearchgate.net

Pentacoordinate Phosphorus Intermediates: In nucleophilic substitution reactions at a P(V) center, pentacoordinate species like trigonal bipyramidal phosphoranes are proposed as key intermediates. researchgate.netyoutube.comresearchgate.net While typically too unstable to isolate, their existence is supported by stereochemical studies and computational modeling. researchgate.net

Phosphonium Intermediates: In reactions involving P(III) compounds, initial attack by the phosphorus lone pair on an electrophile (like an iodine molecule during oxidation) can generate a phosphonium intermediate, which is then highly susceptible to attack by a nucleophile. youtube.com

Table 2: Key Reactive Intermediates in Phosphorodithioate Synthesis

| Intermediate Type | Relevant Synthetic Pathway | Method of Characterization/Inference | Reference |

|---|---|---|---|

| Thiyl Radical | Photochemical Synthesis; Radical-Mediated Reactions | Radical trapping experiments (e.g., with TEMPO) | chemistryviews.org |

| Disulfide | Oxidative P-S Coupling | Mechanistic studies showing in-situ formation from thiols | dntb.gov.uaresearchgate.net |

| Pentacoordinate Phosphorane | Nucleophilic Substitution at P(V) | Stereochemical outcome analysis; Computational studies | researchgate.netresearchgate.net |

| Phosphonium Ion | Oxidation of P(III) precursors | Inferred from reaction mechanisms of phosphine oxidation | youtube.com |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of Ethyl phenyl phosphorodithioate (B1214789) in solution. The presence of magnetically active nuclei such as 1H, 13C, and 31P allows for a thorough investigation of the molecular framework.

While one-dimensional (1D) NMR provides initial data, complex organophosphorus molecules often require multidimensional techniques for unambiguous signal assignment. For Ethyl phenyl phosphorodithioate, a suite of 2D NMR experiments is employed to correlate different nuclei and establish connectivity.

1H-1H Correlation Spectroscopy (COSY): This experiment is crucial for identifying proton-proton coupling networks. In the ethyl groups of the molecule, COSY spectra would show clear cross-peaks between the methyl (CH3) triplet and the methylene (B1212753) (CH2) quartet, confirming their direct connectivity. Similarly, correlations between adjacent protons on the phenyl ring can help assign the aromatic signals.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons with their directly attached carbon atoms. It allows for the definitive assignment of each carbon signal based on the known assignment of its corresponding proton. For instance, the methylene carbon signal can be distinguished from the methyl carbon signal by its correlation to the methylene protons.

1H-31P Heteronuclear Correlation: This experiment directly correlates protons to the phosphorus nucleus, which is invaluable for assigning protons on the alkyl groups attached to the phosphorus moiety.

These techniques, used in concert, allow for the complete and confident assignment of all 1H and 13C resonances in the molecule.

The chemical shift (δ) of each nucleus provides critical information about its local electronic environment.

31P NMR: As the central atom in the phosphorodithioate moiety, the 31P nucleus is particularly informative. nanalysis.com Organophosphorus compounds exhibit a wide range of chemical shifts, making 31P NMR an excellent tool for identifying the phosphorus environment. nanalysis.comiaea.org For phosphorodithioate derivatives, the 31P signal typically appears in a distinct region of the spectrum, generally downfield relative to phosphate (B84403) esters.

1H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms. The ethyl groups typically present as a triplet for the terminal methyl protons (CH3) and a quartet for the methylene protons (OCH2), a result of coupling to each other. The phenyl group protons appear as a series of multiplets in the aromatic region of the spectrum.

13C NMR: The carbon spectrum complements the 1H data. The ethyl group carbons give rise to two distinct signals. The phenyl ring will show multiple signals, with the carbon atom directly bonded to the sulfur (C-S) being influenced by the heteroatom.

Table 1: Typical NMR Chemical Shift Ranges for Ethyl Phenyl Phosphorodithioate Systems

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| 31P | P=S(OR)2(SR') | 80 - 100 |

| 1H | -O-CH2-CH3 | 4.0 - 4.3 (quartet) |

| -O-CH2-CH3 | 1.2 - 1.5 (triplet) | |

| Phenyl Protons | 7.0 - 7.5 (multiplets) | |

| 13C | -O-CH2 -CH3 | 60 - 65 |

| -O-CH2-CH3 | 15 - 17 | |

| Phenyl Carbons | 125 - 135 |

Note: Values are approximate and can vary based on solvent and specific molecular structure.

Spin-spin coupling constants (J-values), measured in Hertz (Hz), provide definitive evidence of bond connectivity and can offer insights into dihedral angles and molecular conformation. The magnitude of the coupling constant is independent of the spectrometer's magnetic field strength. libretexts.org

3JHH Coupling: The vicinal coupling between the CH2 and CH3 protons of the ethyl group is typically around 7 Hz, confirming the ethyl fragment. libretexts.org

nJPH Coupling: Coupling between the phosphorus atom and nearby protons is highly diagnostic. Two-bond coupling (2JP-O-CH) and three-bond coupling (3JP-O-C-CH) through the ethoxy linkages are expected. These couplings are invaluable for confirming the proximity of the ethyl groups to the phosphorus center. The magnitude of 1H-31P couplings can vary significantly depending on the bonding arrangement and the oxidation state of the phosphorus. stackexchange.com

nJPC Coupling: One-bond (1JP-O-C) and two-bond (2JP-O-C-C) couplings between phosphorus and carbon are also observed. These couplings further confirm the structure of the molecule.

Table 2: Typical Coupling Constants in Organophosphorus Systems

| Coupling | Type | Typical Value (Hz) | Structural Information |

|---|---|---|---|

| 3JHH | H-C-C-H | 6 - 8 | Connectivity in ethyl groups libretexts.org |

| 2JPH | P-O-CH | 5 - 15 | Proximity of CH2 to phosphorus |

| 3JPH | P-O-C-CH | < 5 | Proximity of CH3 to phosphorus |

| 2JPC | P-O-C | 5 - 10 | Connectivity of ethoxy group to P |

The phosphorus atom in phosphorodithioate esters can be a chiral center, leading to the possibility of diastereomers if another chiral center is present in the molecule (e.g., if derived from a chiral alcohol). NMR spectroscopy, particularly 31P NMR, is a powerful technique for identifying and distinguishing between these stereoisomers. nih.gov

When a racemic chiral alcohol is used to create a phosphorodithioate, a mixture of diastereomers can form. For instance, the reaction with a racemic secondary alcohol can result in a pair of enantiomers (RR, SS) and a meso-isomer (RS). These diastereomers are chemically distinct and will exhibit different NMR signals. It has been demonstrated that despite the high symmetry at the phosphorus atom, 31P NMR non-equivalence can be observed for diastereoisomeric O,O-dialkyl hydrogen phosphorodithioates. core.ac.uk For a mixture of (±)- and meso-diastereomers, two distinct singlets can be observed in the 31P NMR spectrum, with the relative integration of these signals corresponding to the ratio of the diastereomers. core.ac.uk This makes 31P NMR an effective tool for assessing the stereochemical outcome of reactions involving chiral phosphorodithioates. acs.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. Infrared (IR) and Raman spectroscopy are complementary techniques that offer valuable structural information.

The phosphorodithioate group and its surrounding structure give rise to several characteristic absorption bands in the IR and Raman spectra. These bands are useful for confirming the presence of key functional groups.

P=S (Thiophosphoryl) Stretching: The P=S double bond stretch is one of the most characteristic vibrations for this class of compounds. This vibration typically appears as a strong to medium band in the region of 600-700 cm-1 in the IR spectrum.

P-O-C Stretching: The stretching vibrations of the P-O-(Alkyl) linkage usually result in strong bands in the fingerprint region of the spectrum. Asymmetric stretching modes are typically found around 950-1050 cm-1, while symmetric stretches may appear at lower frequencies (720-850 cm-1). researchgate.net

P-S-C Stretching: The P-S-(Aryl) linkage also has characteristic stretching vibrations, although they can be weaker and harder to assign definitively. These bands are generally expected in the 500-600 cm-1 region.

Aromatic C-H and C=C Vibrations: The phenyl group will show characteristic C-H stretching vibrations above 3000 cm-1 and C=C ring stretching vibrations in the 1450-1600 cm-1 region.

Table 3: Characteristic Vibrational Frequencies for Ethyl Phenyl Phosphorodithioate

| Vibrational Mode | Functional Group | Typical Frequency Range (cm-1) |

|---|---|---|

| P=S Stretch | Thiophosphoryl | 600 - 700 |

| P-O-C Stretch (asymmetric) | Phosphoester | 950 - 1050 |

| P-O-C Stretch (symmetric) | Phosphoester | 720 - 850 |

| P-S-C Stretch | Thioester | 500 - 600 |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and elucidating the structure of ethyl phenyl phosphorodithioate through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides an exact mass measurement of a molecule, which is crucial for determining its elemental composition with high confidence. The precise mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O, ³¹P, ³²S). missouri.edubiochemcalc.comstolaf.edu

For an isomer of ethyl phenyl phosphorodithioate with the molecular formula C₁₀H₁₅O₂PS₂, the calculated monoisotopic (exact) mass is 262.0227 Da. This value is a critical parameter for identifying the compound in complex mixtures and distinguishing it from other species with the same nominal mass.

Interactive Table 2: Precise Mass Calculation for C₁₀H₁₅O₂PS₂

| Element | Number of Atoms | Most Abundant Isotope Mass (Da) | Total Mass (Da) |

| Carbon (C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (H) | 15 | 1.007825 | 15.117375 |

| Oxygen (O) | 2 | 15.994915 | 31.989830 |

| Phosphorus (P) | 1 | 30.973762 | 30.973762 |

| Sulfur (S) | 2 | 31.972071 | 63.944142 |

| Total | 262.022709 |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. missouri.eduelsevierpure.com In an MS/MS experiment, the molecular ion of ethyl phenyl phosphorodithioate is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint. nih.gov

For organophosphorus esters containing ethyl groups, a common fragmentation pathway involves the neutral loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement. nih.gov Other significant fragmentations include the cleavage of P-S, P-O, and S-C bonds. Based on studies of related organophosphorus pesticides, a plausible fragmentation scheme can be proposed.

Interactive Table 3: Plausible MS/MS Fragmentation Pathways and Product Ions for Protonated Ethyl Phenyl Phosphorodithioate ([M+H]⁺, m/z 263.03)

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 263.03 | C₂H₄ (28.03) | 235.00 | [M+H - C₂H₄]⁺ |

| 263.03 | C₂H₅O• (45.03) | 217.99 | [M - OC₂H₅]⁺ |

| 263.03 | C₆H₅S• (109.02) | 154.01 | [M - SC₆H₅]⁺ |

| 235.00 | C₂H₄ (28.03) | 206.97 | [M+H - 2(C₂H₄)]⁺ |

These fragmentation rules allow for the unambiguous identification of substituents and structural motifs within the molecule. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for studying non-covalent interactions and the solution-phase chemistry of metal-ligand complexes. nih.govthermofisher.comfrontiersin.org Ethyl phenyl phosphorodithioate, like other dithiophosphates, is an excellent ligand for various metal ions. ESI-MS can be used to detect and characterize these complexes directly from solution.

In complexation studies, a solution containing the phosphorodithioate ligand and a metal salt is analyzed. The ESI process gently transfers the pre-formed metal-ligand complexes from the liquid to the gas phase with minimal fragmentation, allowing for their detection. nih.govnih.gov This technique is highly effective for determining the stoichiometry of the complexes (e.g., 1:1 or 1:2 metal-to-ligand ratios) and can provide insights into the stability and solution behavior of these species. researchgate.netosti.govscilit.com

For example, studies on zinc dialkyldithiophosphates (ZDDPs) have successfully used ESI-MS to identify various complex ions in solution. researchgate.netosti.govscilit.com The analysis of ethyl phenyl phosphorodithioate in the presence of transition metal ions like nickel(II), zinc(II), or copper(II) would be expected to show ions corresponding to species such as [M(S₂P(OR)(C₆H₅))]⁺ or [M(S₂P(OR)(C₆H₅))₂ + H]⁺, confirming the complexation ability of the ligand.

X-ray Crystallography for Definitive Solid-State Structure

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.

In this complex, the nickel atom is coordinated by the two sulfur atoms of each DEDTP ligand, forming a square-planar geometry. nih.gov The geometric parameters of the coordinated ligand are well-defined and serve as a reliable reference.

Interactive Table 4: Selected Bond Lengths and Angles for the Coordinated O,O'-Diethyldithiophosphate Ligand in its Nickel(II) Complex nih.gov

| Parameter | Bond | Value |

| Bond Lengths | (Å) | |

| Ni-S1 | 2.230 (4) | |

| Ni-S2 | 2.236 (4) | |

| P-S1 | 1.986 (6) | |

| P-S2 | 1.993 (5) | |

| P-O1 | 1.581 (1) | |

| P-O2 | 1.579 (1) | |

| Bond Angles | (°) | |

| S1-Ni-S2 | 88.5 (1) | |

| S1-P-S2 | 103.1 (2) | |

| O1-P-O2 | 100.2 (1) | |

| S1-P-O1 | 112.5 (1) | |

| S2-P-O2 | 113.1 (1) |

Analysis of Crystal Packing and Supramolecular Interactions

A detailed examination of the crystal structures of analogous compounds reveals that the phenyl rings often play a crucial role in the formation of the supramolecular assembly. C–H···π interactions, where a hydrogen atom from an ethyl group or another phenyl ring interacts with the π-electron cloud of an adjacent phenyl ring, are common features. These interactions, though weak, are directional and contribute significantly to the stability and specific orientation of the molecules within the crystal lattice.

| Interaction Type | Typical Donor/Acceptor | Geometric Characteristics (Distance/Angle) | Significance in Packing |

| C–H···π | C-H (Alkyl/Aryl) ··· π-system (Phenyl) | H···π distance: 2.5 - 3.0 Å; C-H···π angle: > 120° | Formation of chains or layered structures |

| C–H···S | C-H (Alkyl/Aryl) ··· S=P | H···S distance: 2.8 - 3.2 Å; C-H···S angle: > 110° | Linking molecules into extended networks |

| van der Waals | All atoms | Governed by atomic radii | Overall molecular cohesion and density |

| π···π Stacking | Phenyl ··· Phenyl | Inter-planar distance: 3.3 - 3.8 Å | Can lead to columnar arrangements |

This table presents typical interaction parameters observed in the crystal structures of related organophosphorus compounds.

Advanced Chromatographic and Electrophoretic Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organophosphorus compounds like ethyl phenyl phosphorodithioate. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for assessing the purity of such relatively non-polar to moderately polar small molecules. sigmaaldrich.com The separation is based on the partitioning of the analyte between a non-polar stationary phase, typically octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, and a polar mobile phase.

For the analysis of ethyl phenyl phosphorodithioate, a gradient elution method is generally employed. This involves gradually increasing the proportion of an organic solvent (the strong eluent), such as acetonitrile (B52724) or methanol, in the aqueous mobile phase. This gradient ensures that impurities with a wide range of polarities can be separated from the main compound and eluted as sharp peaks within a reasonable timeframe. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule exhibits strong absorbance at specific wavelengths, typically around 219 nm or 254 nm. nih.gov The purity of a sample is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm | Provides hydrophobic stationary phase for reversed-phase separation. nih.gov |

| Mobile Phase A | Water (often with 0.1% formic acid or trifluoroacetic acid) | Weak eluent; promotes retention on the column. |

| Mobile Phase B | Acetonitrile or Methanol | Strong eluent; decreases retention. |

| Gradient | 5% to 95% B over 20-30 minutes | Elutes compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. nih.gov |

| Detection | UV at 219 nm or 254 nm | The phenyl group allows for sensitive detection. nih.gov |

| Injection Volume | 5 - 20 µL | Standard volume for analytical injections. |

This table outlines a representative set of starting conditions for the HPLC analysis of a small organophosphorus compound like ethyl phenyl phosphorodithioate.

Ion-Pair Reversed-Phase Chromatography for Phosphorodithioate Resolution

Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC) is a powerful variation of RP-HPLC used for the separation of ionic or ionizable compounds on a standard reversed-phase column. technologynetworks.com Since ethyl phenyl phosphorodithioate exists as an anion (phosphorodithioate), IP-RP-HPLC is an excellent technique for its high-resolution separation. The method involves adding an ion-pairing reagent to the mobile phase. youtube.com This reagent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic region. thermofisher.com

For the anionic phosphorodithioate, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) (TBA) hydroxide (B78521) or phosphate, is used. researchgate.nettcichemicals.com The TBA cation pairs with the anionic analyte in the mobile phase, forming an electrically neutral, hydrophobic ion pair. technologynetworks.com This neutral complex has a greater affinity for the non-polar stationary phase (e.g., C18) and is retained more strongly than the free anion would be. The retention can be finely tuned by adjusting the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier concentration. This technique is particularly useful for separating closely related phosphorodithioates from their corresponding phosphorothioate (B77711) or phosphate impurities. Using bulky alkylamines like tributylamine (B1682462) can also help suppress the peak broadening that can arise from the partial separation of diastereomers if a chiral center is present. nih.govnih.gov

| Parameter | Condition | Effect on Retention of Anionic Analyte |

| Ion-Pair Reagent | Tetrabutylammonium (TBA) Hydroxide | Forms a neutral, hydrophobic ion pair, increasing retention. |

| Reagent Concentration | 5 - 20 mM | Increasing concentration generally increases retention up to a certain point. |

| Mobile Phase pH | Neutral to slightly basic (e.g., pH 7.5) | Ensures the phosphorodithioate is fully deprotonated and available for ion pairing. tcichemicals.com |

| Organic Modifier | Acetonitrile / Methanol | Increasing concentration decreases retention of the hydrophobic ion pair. |

| Stationary Phase | C18 or Phenyl | Phenyl phases may offer alternative selectivity and reduce diastereomer separation. nih.gov |

This table summarizes the key parameters and their effects in the IP-RP-HPLC analysis of phosphorodithioates.

Anion Exchange and Mixed-Mode Chromatography for Charge-Based Separations

Anion Exchange Chromatography (AEX) is a technique that separates molecules based on their net negative charge. nih.gov It is highly effective for the purification and analysis of phosphorodithioates, which carry a distinct negative charge. sigmaaldrich.com The stationary phase in AEX consists of a solid support (e.g., silica or polymer beads) functionalized with positively charged groups, such as quaternary ammonium cations. google.com The negatively charged phosphorodithioate analyte binds electrostatically to the stationary phase.

Elution is achieved by passing a mobile phase with an increasing concentration of a competing anion (e.g., chloride or thiocyanate) through the column. This salt gradient disrupts the electrostatic interaction between the analyte and the stationary phase, causing the analyte to elute. google.com Compounds with a higher charge density will bind more strongly and require a higher salt concentration to elute. This makes AEX particularly useful for separating phosphorodithioates from less acidic or neutral impurities.

Mixed-Mode Chromatography combines two or more separation mechanisms, most commonly ion exchange and reversed-phase interactions, on a single stationary phase. youtube.com These columns contain ligands that possess both ionic and hydrophobic characteristics. This dual functionality provides unique selectivity that can be manipulated by adjusting both the salt concentration and the organic solvent content of the mobile phase. youtube.com For ethyl phenyl phosphorodithioate, a mixed-mode column with anion-exchange and hydrophobic properties could offer enhanced resolution, allowing for the separation of impurities that are difficult to resolve by either AEX or RP-HPLC alone.

Capillary Electrophoresis for High-Efficiency Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates charged molecules based on their differential migration rates in an electric field applied across a narrow-bore capillary filled with an electrolyte solution. frontiersin.orgmdpi.com For anionic species like ethyl phenyl phosphorodithioate, CE offers extremely high efficiency, rapid analysis times, and requires only nanoliter sample volumes.

In a typical CE setup with a fused-silica capillary, the inner wall possesses negatively charged silanol (B1196071) groups at neutral or basic pH, which generates a bulk flow of the electrolyte solution toward the cathode, known as the electroosmotic flow (EOF). Anionic analytes are attracted to the anode, against the EOF. Their net velocity is the vector sum of their own electrophoretic mobility and the mobility of the EOF. To achieve the separation of small, fast-migrating anions, the EOF is often suppressed or reversed by using cationic additives in the background electrolyte (BGE) or by using coated capillaries. nih.gov This allows the anions to migrate to the detector based on their charge-to-size ratio, enabling the separation of very similar compounds with high resolution.

| Parameter | Typical Setting | Purpose |

| Capillary | Fused-silica (coated or uncoated), 50 µm I.D., 50-70 cm length | Provides the separation channel. Coatings can be used to control EOF. |

| Background Electrolyte (BGE) | 20-100 mM Phosphate or Borate buffer | Maintains pH and provides conductivity. |

| BGE Additive | Cationic surfactant (e.g., CTAB) or polymer | Reverses or suppresses the electroosmotic flow (EOF) for anion analysis. |

| Separation Voltage | 20 - 30 kV (negative polarity for anions) | Driving force for electrophoretic migration. frontiersin.org |

| Injection | Hydrodynamic (pressure) or Electrokinetic (voltage) | Introduces a small plug of the sample into the capillary. |

| Detection | UV at 210-260 nm | Monitors the separated analytes as they pass the detector window. |

This table provides typical parameters for the analysis of small anionic compounds by Capillary Electrophoresis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and the most stable three-dimensional arrangement of atoms in a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. For ethyl phenyl phosphorodithioate (B1214789), DFT calculations would be employed to find the most stable conformation by minimizing the total electronic energy. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

The resulting optimized geometry provides crucial information about the spatial arrangement of the ethyl, phenyl, and dithiophosphate (B1263838) groups. Furthermore, by mapping the potential energy landscape, DFT can identify different stable conformers and the energy barriers for their interconversion.

Illustrative Data for Geometry Optimization of Ethyl Phenyl Phosphorodithioate (DFT)

| Parameter | Predicted Value |

| P=S Bond Length | ~1.95 Å |

| P-S Bond Length | ~2.05 Å |

| P-O Bond Length | ~1.60 Å |

| C-O-P Angle | ~120° |

| S-P-S Angle | ~115° |

Note: The data in this table is illustrative and represents typical values for similar phosphorodithioate compounds, as specific computational results for ethyl phenyl phosphorodithioate are not available.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles without the use of experimental data for parametrization. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory provide a hierarchy of accuracy for calculating the electronic structure.

For ethyl phenyl phosphorodithioate, these methods would be used to obtain a more precise description of the wavefunction and electronic energy compared to DFT. While computationally more demanding, ab initio calculations are valuable for benchmarking the results from less expensive methods and for investigating systems where electron correlation effects are particularly important.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Contributions)

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

For ethyl phenyl phosphorodithioate, analysis of the HOMO and LUMO would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. The contributions of the different atoms and functional groups (phenyl ring, ethyl groups, dithiophosphate core) to these frontier orbitals can also be quantified.

Illustrative Molecular Orbital Data for Ethyl Phenyl Phosphorodithioate

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO | ~ -1.5 | P, S, Phenyl C |

| HOMO | ~ -6.0 | S, Phenyl C |

| HOMO-LUMO Gap | ~ 4.5 | - |

Note: This data is hypothetical and for illustrative purposes, reflecting general trends in organophosphorus compounds.

Electrostatic Potential Surface (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For ethyl phenyl phosphorodithioate, the MEP map would likely show negative potential around the sulfur atoms of the dithiophosphate group, indicating their nucleophilic character. The phenyl ring would exhibit a more complex potential distribution due to the delocalized π-electrons. This analysis is crucial for understanding intermolecular interactions and predicting the sites of reaction.

Theoretical Prediction of Chemical Reactivity and Stability

Computational methods can also be used to predict the reactivity and stability of molecules under various conditions. This is particularly useful for understanding degradation pathways and designing more stable compounds.

Computational Studies on Oxidation Potentials of Organophosphorus Compounds

The oxidation potential is a measure of a compound's susceptibility to losing electrons. For organophosphorus compounds like ethyl phenyl phosphorodithioate, oxidation is a key degradation pathway. Computational studies can predict oxidation potentials by calculating the energy change associated with the removal of an electron.

DFT calculations, in particular, have been shown to be effective in predicting the oxidation potentials of organic molecules. A strong correlation often exists between the calculated HOMO energy and the experimentally determined oxidation potential. By establishing such correlations for a class of compounds, the oxidation potentials of new or unstudied molecules can be predicted with reasonable accuracy. Studies on related dithiophosphates have explored their redox behavior, providing a basis for understanding the potential oxidation mechanisms of ethyl phenyl phosphorodithioate. mdpi.com

Basicity Predictions and Protonation State Analysis

The basicity of ethyl phenyl phosphorodithioate and its protonation state are critical for understanding its behavior in various chemical environments, particularly in acid-catalyzed reactions. The molecule possesses several potential sites for protonation: the thione sulfur (P=S), the thiol sulfur (P-S-), and the ester oxygen (P-O-).

Theoretical analysis to determine the most favorable protonation site involves calculating the proton affinity of each basic center. The site with the highest proton affinity will be the most likely point of protonation. This analysis is guided by assessing the stability of the resulting conjugate acid reddit.com. A key principle is that the most stable conjugate acid corresponds to the most basic site on the neutral molecule reddit.comyoutube.com.

Analysis of P-O and P-S Bond Cleavage Energetics

Computational methods, particularly density functional theory (DFT), are employed to investigate the energetics of bond cleavage, which is fundamental to understanding the degradation and reaction mechanisms of phosphorodithioates. The primary bonds of interest are the P-O and P-S linkages.

Studies on related phosphorothioate (B77711) systems provide insight into the activation barriers for these processes. For instance, computational modeling of a phosphorane intermediate shows that the dissociation can proceed via either P-O or P-S bond scission. The calculated activation energies (ΔGaq) for these pathways highlight the competitive nature of these cleavage events. In one model system, the activation energy for P-O bond cleavage was calculated to be slightly lower than that for P-S cleavage, suggesting the former is a more kinetically favorable pathway under those specific conditions escholarship.org. However, the relative energies can be highly sensitive to the molecular structure and the presence of catalysts or different solvent environments, which can stabilize one transition state over another escholarship.org.

The table below presents sample activation energies from a computational study on a phosphorothioate-derived intermediate, illustrating the typical energy scales for these bond cleavage events escholarship.org.

Note: Data are from a computational study on a phosphorothioate-based system and are presented for illustrative purposes escholarship.org.

Mechanistic Modeling of Reactions and Transformations

Transition State Characterization and Reaction Pathway Elucidation

The hydrolysis of organophosphorus esters, including phosphorodithioates, is a key reaction pathway. Computational modeling is essential for elucidating the complex mechanisms, which often involve high-energy, transient species. For related phosphorothioate and phosphorotrithioate compounds, studies indicate that reactions like hydrolysis proceed via a bimolecular mechanism asianpubs.org.

Kinetic Parameter Prediction (Rate Constants, Activation Energies)

A primary goal of computational modeling is the quantitative prediction of kinetic parameters, such as activation energies (Ea) and rate constants (k), which govern the speed of a chemical reaction. These parameters can be derived from the calculated potential energy surface of the reaction.

For example, computational and experimental studies on related organophosphorus compounds provide values for these parameters under specific conditions. In the reaction of acephate (B21764) with phenylhydrazine, the activation energy was determined to be 62.15 kJ/mol nih.gov. Similarly, the kinetics of phosphorothioate oligonucleotide metabolism have been modeled, yielding rate constants on the order of 0.08 to 1.8 h⁻¹ in biological media oup.comnih.gov. The enthalpy of transfer of the transition state for the hydrolysis of p-nitrophenyl phosphorothioate (pNPPT) from water to an aqueous DMSO mixture was found to be significantly negative, indicating substantial stabilization by the solvent nih.gov.

The following table summarizes representative kinetic and thermodynamic parameters from studies of related organophosphorus compounds.

Note: Data are from studies on various organophosphorus compounds and are presented to illustrate the types of parameters obtained from kinetic and computational analyses nih.govnih.govoup.com.

Solvation Effects on Reaction Mechanisms

The solvent plays a crucial role in the kinetics and mechanisms of reactions involving charged or highly polar species. For the hydrolysis of phosphorothioate esters, the solvent effect can be dramatic. Studies on p-nitrophenyl phosphorothioate (pNPPT) have shown that the rate of hydrolysis of its dianion can be accelerated by up to 10 million times when the solvent is changed from pure water to 95% aqueous dimethyl sulfoxide (B87167) (DMSO) nih.govnih.gov.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to predict the reactivity or other properties of a series of compounds based on their molecular structures longdom.org. These models establish a mathematical correlation between calculated molecular descriptors and an observed property, such as a reaction rate constant or biological activity mdpi.comnih.govnih.gov.

For a compound like ethyl phenyl phosphorodithioate, a QSRR model could be developed to predict its reactivity towards hydrolysis or its inhibitory potency against a target enzyme. The process involves several key steps longdom.org:

Descriptor Calculation : A set of numerical descriptors is calculated for a series of related phosphorodithioate analogues. These descriptors quantify various aspects of the molecular structure, including steric properties (e.g., molecular volume), electronic properties (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies), and lipophilicity (e.g., logP) nih.gov.

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks, are used to build a mathematical equation linking a subset of the most relevant descriptors to the experimental reactivity data longdom.orgmdpi.com. Genetic algorithms are often employed to select the most predictive combination of descriptors mdpi.comnih.gov.

Validation : The resulting model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds to ensure its predictive power and robustness mdpi.comnih.govnih.gov.

While a specific QSRR model for ethyl phenyl phosphorodithioate is not detailed in the literature, the methodology has been successfully applied to broader classes of organophosphate pesticides to predict properties like toxicity and chromatographic retention times longdom.orgmdpi.comnih.gov. Such models provide valuable mechanistic insights and can help in the rational design of new compounds with desired properties nih.gov.

Development of Electronic and Steric Descriptors

The electronic and steric properties of organophosphate compounds, a class to which Ethyl phenyl phosphorodithioate belongs, are fundamental to understanding their reactivity and interaction with other molecules. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate a variety of molecular descriptors. nih.gov

Steric descriptors, on the other hand, quantify the three-dimensional arrangement of atoms in a molecule and the resulting spatial hindrance around a reactive center. These are important for understanding how the size and shape of the molecule influence its ability to interact with other reactants.

| Descriptor | Typical Calculated Value Range for Analogs | Significance |

| Electronic Descriptors | ||

| HOMO Energy (eV) | -7.0 to -9.0 | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy (eV) | -0.5 to -2.5 | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.0 to 7.0 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. scispace.com |

| Dipole Moment (Debye) | 2.0 to 5.0 | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charge on P (e) | +0.5 to +1.5 | Indicates the partial positive charge on the phosphorus atom, suggesting its susceptibility to nucleophilic attack. |

| Steric Descriptors | ||

| Molecular Volume (ų) | 200 to 300 | The volume occupied by the molecule, which can influence its diffusion and interaction with active sites of enzymes. |

| Surface Area (Ų) | 250 to 350 | The total surface area of the molecule, relevant for intermolecular interactions. |

Note: The values presented in this table are representative of computational studies on various organophosphate pesticides and are intended to be illustrative for Ethyl phenyl phosphorodithioate.

Environmental Chemical Fate and Transformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological transformation processes, including chemical hydrolysis, photolysis, and oxidation, which are critical in determining the persistence of ethyl phenyl phosphorodithioate (B1214789) in the environment.

Chemical hydrolysis is a primary degradation pathway for many organophosphate pesticides in aqueous environments. However, phosphorodithioates, such as the related compound Fonofos (B52166) (O-ethyl S-phenyl ethylphosphonodithiolate), are generally stable to hydrolysis. epa.gov Studies on Fonofos have reported hydrolysis half-lives ranging from 128 to 435 days, indicating significant persistence in water. epa.gov

The rate of hydrolysis for organophosphorothioate esters is significantly influenced by pH. As with other organophosphate esters, the hydrolysis process can be catalyzed by both acidic and basic conditions, though the base-catalyzed pathway is often more significant. Research on similar compounds, such as aryl methylphosphonates, has demonstrated that the rate of reaction increases with the concentration of hydroxide (B78521) ions, indicating nucleophilic attack at the phosphorus center. nih.gov

Comparative studies between phosphate (B84403) and phosphorothioate (B77711) esters have shown that the substitution of a non-bridging oxygen atom with sulfur tends to slow the hydrolysis rates of diesters and triesters. nih.gov The stability of the ester linkage is a key factor in its environmental persistence.

Table 1: Hydrolysis Half-Life of a Related Phosphorodithioate Compound

| Compound | Reported Half-Life (t1/2) | Conditions | Reference |

|---|---|---|---|

| Fonofos | 128 - 435 days | Not specified | epa.gov |

Photolytic degradation, or photolysis, is a significant transformation pathway for pesticides exposed to sunlight on soil surfaces or in surface waters. For instance, the related compound prothiofos (B128851) [O-(2,4-Dichlorophenyl) O-ethyl S-propyl phosphorodithioate] demonstrates susceptibility to sunlight. researchgate.net One study found that after one week of exposure to direct sunlight, 73% of the applied prothiofos was lost, with a calculated half-life of 2.81 days. researchgate.net The parent compound was almost completely degraded after one month of exposure. researchgate.net

The photochemical pathways for these compounds can be complex, involving oxidation, reduction, and rearrangement reactions. nih.gov For example, the photodegradation of profenofos, another organophosphorothioate insecticide, results in the formation of degradation products such as 4-bromo-2-chlorophenol (B165030) and the corresponding phosphate oxon analog. ekb.eg These degradation products are themselves new chemical species that can have distinct environmental fates and toxicities. nih.gov

Table 2: Photodegradation Rates of Related Organophosphorothioate Compounds

| Compound | Half-Life (t1/2) | Conditions | Reference |

|---|---|---|---|

| Prothiofos | 2.81 days | Direct sunlight exposure | researchgate.net |

A critical transformation pathway for organophosphorothioate compounds is oxidative desulfuration. This process involves the oxidation of the thiono (P=S) group to the corresponding oxon (P=O) analog. This transformation is significant because the oxon metabolites are often more potent inhibitors of the enzyme acetylcholinesterase than the parent thiono compounds.

Sorption and Desorption Phenomena in Natural Matrices

Sorption to soil and sediment particles is a key process that controls the mobility, bioavailability, and degradation rate of ethyl phenyl phosphorodithioate in the environment. The extent of sorption is determined by the chemical's properties and the characteristics of the soil or sediment.

Ethyl phenyl phosphorodithioate and similar compounds tend to bind to soil particles. Data for fonofos indicates it is moderately mobile to essentially immobile in soil, with reported Freundlich adsorption coefficients (Kads) ranging from 3 to 13 ml/g. epa.gov The primary components of soil responsible for this adsorption are soil organic matter (SOM) and mineral surfaces like clays (B1170129) and metal oxides.

SOM is often a primary sorbent for non-polar organic compounds due to hydrophobic interactions. nih.gov However, the role of SOM is complex; it can block potential adsorption sites on mineral surfaces while also providing a partitioning medium. researchgate.netnih.gov The adsorption mechanisms can include hydrogen bonding, electrostatic interactions, and complexation reactions. researchgate.net In contrast, the more polar degradate, fonofos oxon, is significantly more mobile in soil. epa.gov

Table 3: Soil Sorption Coefficients for a Related Phosphorodithioate Compound

| Compound | Sorption Coefficient (Kads) | Soil Mobility Class | Reference |

|---|---|---|---|

| Fonofos | 3 - 13 ml/g | Moderately mobile to immobile | epa.gov |

| Fonofos oxon | 0.66 - 3.3 ml/g | Very mobile to moderately mobile | epa.gov |

Several environmental factors can modify the sorption and desorption behavior of phosphorodithioates in soil and aquatic systems.

pH: Soil pH is a master variable influencing surface charge and chemical speciation. For many mineral soils, an increase in pH leads to a more negative surface charge, which can decrease the adsorption of certain compounds. nih.gov In alkaline conditions, repulsion between a negatively charged surface and the molecule, as well as weaker hydrophobic interactions, can lead to reduced sorption. nih.gov

Soil Organic Matter: The quantity and quality of SOM are critical. Generally, soils with higher organic matter content exhibit greater adsorption of organic pesticides. nih.gov However, dissolved organic matter can form soluble complexes with pesticides, potentially increasing their mobility in the soil solution.

Temperature and Salinity: Both temperature and salinity can affect sorption equilibria. Phosphorus sorption, for example, has been shown to increase with temperature within certain ranges. nih.gov Increased salinity can also enhance sorption by compressing the diffuse double layer of soil colloids and through a "salting-out" effect that reduces the pesticide's solubility in the aqueous phase. nih.gov

Chemical Persistence and Distribution Modeling

Assessment of Chemical Stability under Varied Environmental Conditions

No specific data on the hydrolysis, photolysis, or biodegradation half-life of Ethyl phenyl phosphorodithioate under various pH, temperature, and microbial conditions could be located.

Modeling of Environmental Distribution and Transport (e.g., Atmospheric, Aquatic)

Quantitative data on key physical-chemical properties such as water solubility, vapor pressure, and the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for Ethyl phenyl phosphorodithioate are not available. This information is critical for utilization in environmental fate models to predict the compound's partitioning and movement across different environmental compartments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.